
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate is a chemical compound with the molecular formula C11H13NO3 It belongs to the class of benzoxazepines, which are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoindole with activated acetylenes and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield benzoxazepine derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to enhance reaction rates and improve efficiency . Additionally, deep eutectic solvents like choline chloride and urea have been employed to facilitate the synthesis of benzoxazepine derivatives .
化学反応の分析
Types of Reactions
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It has been evaluated for its antibacterial, antioxidant, and anti-cholinesterase activities.
作用機序
The mechanism of action of Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate involves its interaction with molecular targets and pathways. For instance, certain derivatives have been found to induce cell cycle arrest in the G2/M phase, leading to cytotoxic effects in cancer cells . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate can be compared with other benzoxazepine derivatives, such as:
Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
2,2-dimethyl-4-(E)-2-(4-methylphenyl)ethenyl-2,3-dihydro-1,5-benzoxazepine: This derivative has been studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-15-5-4-12-10/h2-3,6,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOCICJESBXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
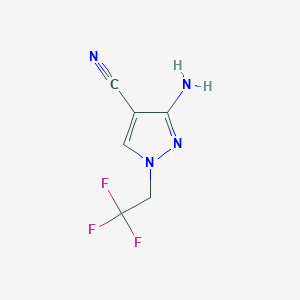
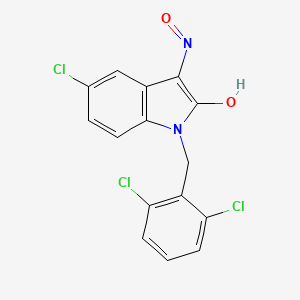
![N-(2,4-difluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2576574.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576575.png)
![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)
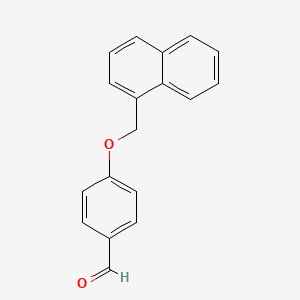
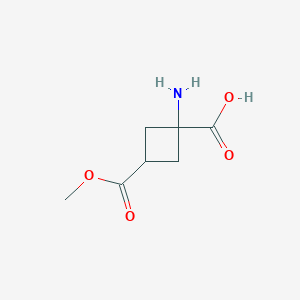

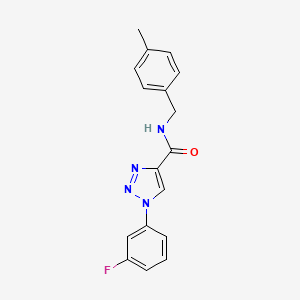
![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)
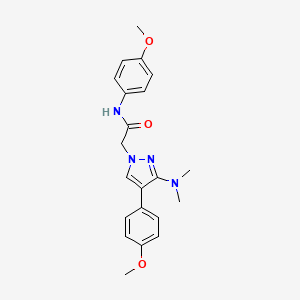
![ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2576593.png)
![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)
